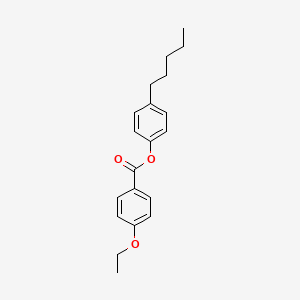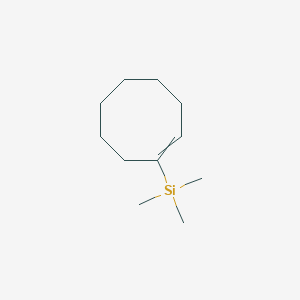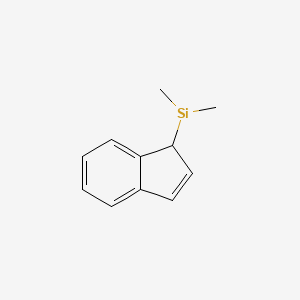
(1H-Inden-1-yl)(dimethyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylsilyl)-1H-indene is an organosilicon compound characterized by the presence of a dimethylsilyl group attached to the indene structure
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)-1H-indene can be synthesized through the hydrosilylation of indene with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the dimethylsilyl group to the indene structure.
Industrial Production Methods: In an industrial setting, the production of 1-(Dimethylsilyl)-1H-indene involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process.
化学反应分析
Types of Reactions: 1-(Dimethylsilyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dimethylsilyl group to a silane or silanol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted indene derivatives.
科学研究应用
1-(Dimethylsilyl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
作用机制
The mechanism by which 1-(Dimethylsilyl)-1H-indene exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silicon atom in the dimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
相似化合物的比较
- 1-(Dimethylsilyl)naphthalene
- 1-(Dimethylsilyl)benzene
- 1-(Dimethylsilyl)cyclohexane
Comparison: 1-(Dimethylsilyl)-1H-indene is unique due to its indene structure, which imparts distinct electronic and steric properties compared to other dimethylsilyl-substituted compounds. The presence of the indene ring enhances its reactivity and potential applications in organic synthesis and materials science. In contrast, compounds like 1-(Dimethylsilyl)naphthalene and 1-(Dimethylsilyl)benzene have different aromatic systems, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
42970-58-1 |
|---|---|
分子式 |
C11H13Si |
分子量 |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
InChI 键 |
WWIOOGKCJMYGIR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)C1C=CC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


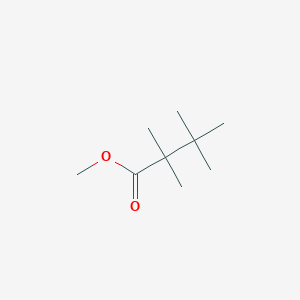

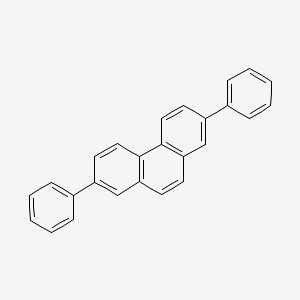
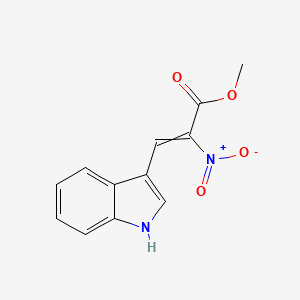
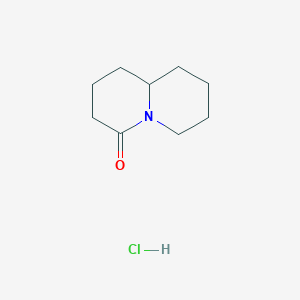
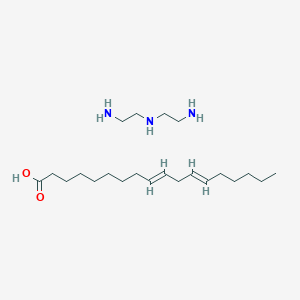
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
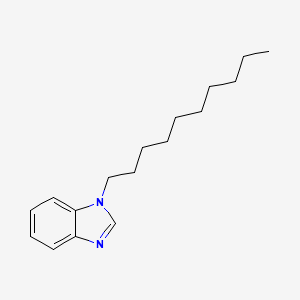
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
